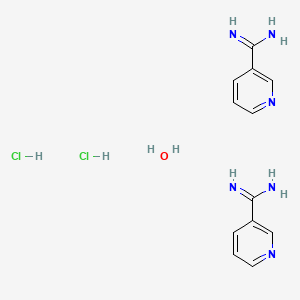
Pyridine-3-carboximidamide hemihydrate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-3-carboximidamide hemihydrate hydrochloride is a heterocyclic organic compound with the molecular formula C12H18Cl2N6O and a molecular weight of 333.22 . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carboximidamide hemihydrate hydrochloride typically involves the functionalization of pyridine rings. One common method is the C–H functionalization of pyridines, which can be achieved through various catalytic processes . The reaction conditions often include the use of specific catalysts and bases to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine-3-carboximidamide hemihydrate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-carboximidamide derivatives .
Aplicaciones Científicas De Investigación
Pyridine-3-carboximidamide hemihydrate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Pyridine-3-carboximidamide hemihydrate hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a ligand that binds to metal ions or enzymes, thereby influencing their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyridine-3-carboximidamide hemihydrate hydrochloride include:
- Pyridine-3-carboxylic acid
- Pyridine-3-carboxamide
- Pyridine-3-carboximidamide
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the presence of the hemihydrate hydrochloride form. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H18Cl2N6O |
|---|---|
Peso molecular |
333.21 g/mol |
Nombre IUPAC |
pyridine-3-carboximidamide;hydrate;dihydrochloride |
InChI |
InChI=1S/2C6H7N3.2ClH.H2O/c2*7-6(8)5-2-1-3-9-4-5;;;/h2*1-4H,(H3,7,8);2*1H;1H2 |
Clave InChI |
AOHLMHDFGXVZAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=N)N.C1=CC(=CN=C1)C(=N)N.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


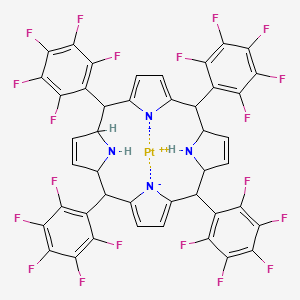
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
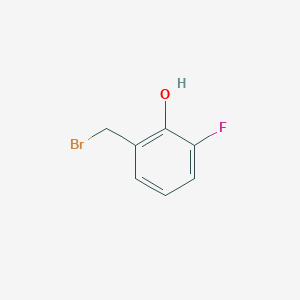

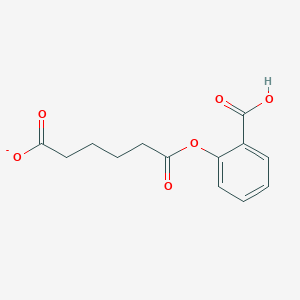
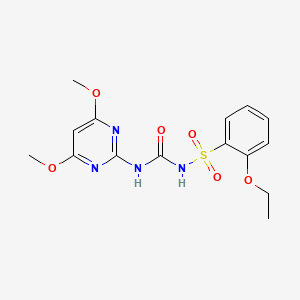
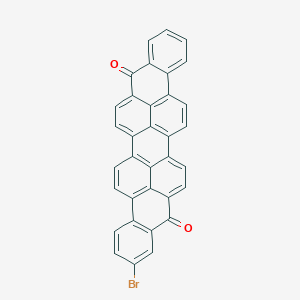
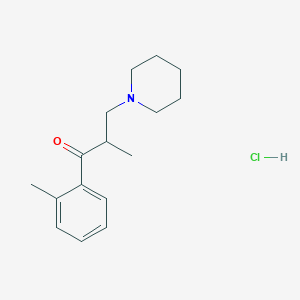
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
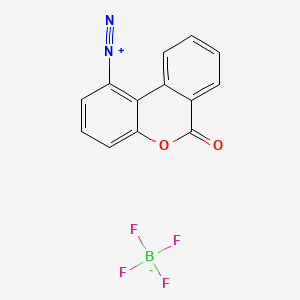
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)


